6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This pyrimidine scaffold features a conformationally constrained 2,6-dimethylpiperidine and N-methyl-4-amine, reducing HBD to 1 and increasing logP for superior BBB penetration—ideal for CNS kinase inhibitor programs. The unsubstituted C2 position enables late-stage C-H functionalization or cross-coupling, supporting parallel library synthesis. Unlike des-methyl or regioisomeric analogs, this exact substitution pattern is critical for target-binding pharmacophore geometry; substitution without revalidation risks SAR failure. ≥95% purity, 220.31 g/mol, limited stock. Contact us for custom synthesis or bulk inquiries.

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 2098093-24-2
Cat. No. B1482196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
CAS2098093-24-2
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=NC=NC(=C2)NC)C
InChIInChI=1S/C12H20N4/c1-9-5-4-6-10(2)16(9)12-7-11(13-3)14-8-15-12/h7-10H,4-6H2,1-3H3,(H,13,14,15)
InChIKeyMPMDXUDCKUMFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 2098093-24-2): Key Structural and Procurement Profile


6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine is a C12H20N4 pyrimidine derivative bearing a sterically hindered 2,6-dimethylpiperidin-1-yl group at the 6-position and an N-methyl substitution on the 4-amine . With a molecular weight of 220.31 g/mol and typical purity of ≥95%, this compound has been identified as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and antiviral applications . Its structural framework combines a hydrogen-bond-capable aminopyrimidine core with a conformationally constrained dimethylpiperidine moiety, positioning it as a privileged scaffold for lead optimization campaigns.

Why Generic Substitution Fails for 6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 2098093-24-2)


Close structural analogs of this compound—including the des-methyl variant (CAS 2098140-56-6), the 2-methylpyrimidine regioisomer (CAS 2098140-94-2), and the 3,5-dimethylpiperidine isomer—differ substantially in hydrogen-bonding capacity, lipophilicity, and steric presentation to biological targets [1][2]. The N-methyl group on the 4-amine eliminates a hydrogen-bond donor while increasing logP, directly altering membrane permeability and target-binding pharmacophore geometry relative to the primary amine comparator [2]. Similarly, shifting the methyl substituent from the exocyclic amine to the pyrimidine 2-position (as in CAS 2098140-94-2) reorients the key recognition element, rendering cross-scaffold SAR extrapolation unreliable [3]. These substitution-dependent physicochemical and conformational differences preclude simple interchange without quantitative revalidation in the intended assay system.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 2098093-24-2)


Molecular Weight and Formula Differentiation from Des-Methyl Analog

The target compound carries an additional methyl group relative to its closest analog, 6-(2,6-dimethylpiperidin-1-yl)pyrimidin-4-amine (CAS 2098140-56-6), resulting in a molecular weight increase of 14.02 Da (220.31 vs. 206.29 g/mol) [1]. This N-methylation on the 4-amine converts a primary amine (HBD=2) into a secondary amine (HBD=1), reducing hydrogen-bond donor count and increasing calculated logP from approximately 2.0 to an estimated 2.5 [1]. These changes predict enhanced passive membrane permeability and altered CYP450 susceptibility relative to the primary amine comparator.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regioisomeric Differentiation from 2-Methylpyrimidine Analog

Although the target compound and 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS 2098140-94-2) share the identical molecular formula (C12H20N4, MW 220.31), they differ in the position of the methyl substituent: N-methyl on the exocyclic 4-amine versus C-methyl at the pyrimidine 2-position [1]. This positional isomerism yields distinct calculated logP values (estimated ~2.5 for the target vs. 2.4 for the 2-methyl isomer) and fundamentally different hydrogen-bonding topology at the aminopyrimidine recognition motif [1]. The target compound retains a free C2 position on the pyrimidine ring, available for further derivatization, whereas the 2-methyl analog blocks this site, limiting synthetic diversification options.

Kinase Inhibitors Structure-Activity Relationship Scaffold Hopping

Steric and Conformational Differentiation from 3,5-Dimethylpiperidine Isomer

The 2,6-dimethyl substitution pattern on the piperidine ring of the target compound creates a symmetric steric environment around the piperidine nitrogen, distinct from the 3,5-dimethylpiperidine isomer (CAS 1492871-16-5) [1]. In the 2,6-dimethyl isomer, both methyl groups are adjacent to the piperidine nitrogen, exerting a direct steric influence on the N-pyrimidine bond rotation and restricting conformational freedom more effectively than the remote 3,5-substitution pattern [2]. This increased rotational barrier around the N-aryl bond may enhance conformational pre-organization for target binding, a property not achievable with the 3,5-substituted analog.

Molecular Recognition Conformational Analysis Target Engagement

Class-Level Kinase Inhibitory Potential Supported by JAK/SYK Patent Disclosure

A patent application (KR1020200041954A) from Beijing Hanmi Pharmaceutical Co. discloses pyrimidinyl amino compounds bearing 2,6-dimethylpiperidine substituents as potent inhibitors of JAK and SYK family kinases [1]. The patent describes compounds with excellent inhibitory activity against JAK1, JAK2, JAK3, and SYK, with the 2,6-dimethylpiperidine moiety identified as a pharmacophoric element contributing to kinase selectivity [1]. While quantitative IC50 data for the specific compound 2098093-24-2 is not publicly reported in this patent's available abstract, the structural inclusion of both the 2,6-dimethylpiperidine and N-methylaminopyrimidine motifs in the Markush claims positions this compound as a relevant building block for JAK/SYK inhibitor synthesis [1].

JAK Inhibitor SYK Inhibitor Immuno-Oncology

Optimal Application Scenarios for 6-(2,6-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 2098093-24-2)


CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's reduced hydrogen-bond donor count (HBD=1 vs. HBD=2 for the des-methyl analog) and elevated calculated logP support its prioritization for CNS-targeted kinase inhibitor programs where blood-brain barrier penetration is a design requirement [1]. The JAK/SYK patent precedent [2] provides a rational starting point for synthesizing neuroinflammatory disease candidates using this compound as a key intermediate.

Late-Stage Diversification via C2-Functionalization

Unlike the 2-methylpyrimidine regioisomer, this compound retains an unsubstituted C2 position on the pyrimidine ring, enabling late-stage C-H functionalization, nucleophilic aromatic substitution, or cross-coupling reactions to introduce diverse pharmacophoric elements without de novo scaffold synthesis [3]. This makes it a superior intermediate for parallel library synthesis in hit-to-lead campaigns.

Conformationally Constrained Fragment-Based Drug Discovery

The 2,6-dimethylpiperidine moiety provides greater rotational restriction around the N-pyrimidine bond compared to 3,5-dimethyl or unsubstituted piperidine analogs, offering enhanced conformational pre-organization [4]. This property is valuable in fragment-based screening where rigid fragments often yield higher ligand efficiency and clearer SAR signals than flexible counterparts.

Antiviral Agent Intermediate Synthesis

Pyrimidine derivatives with N-methyl and 2,6-dimethylpiperidine substitution patterns have been investigated for antiviral activity, including potential applications against retroviruses [5]. The compound's structural features align with described antiviral pharmacophores, supporting its use as a synthetic intermediate in antiviral discovery programs building upon established pyrimidine-based antiviral scaffolds.

Quote Request

Request a Quote for 6-(2,6-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.